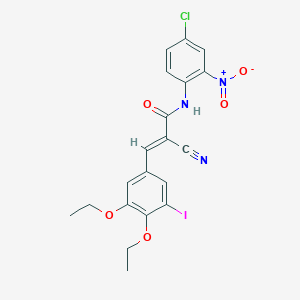![molecular formula C8H5ClN2OS B7550004 7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
7-Chlorothieno[3,2-b]pyridine-2-carboxamide
概述
描述
7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with a thiophene ring and a carboxamide group.
作用机制
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which leads to the attenuation of inflammation. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to disrupt bacterial cell membranes, which leads to the inhibition of bacterial growth.
实验室实验的优点和局限性
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several advantages as a research tool, including its high purity and good yields, its broad range of potential applications, and its relatively low cost. However, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a potential anticancer or anti-inflammatory drug. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be used as a building block for the synthesis of novel organic semiconductors with improved properties. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a hole-transporting material in OLEDs with improved efficiency and stability. Overall, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has great potential as a research tool and a source of new discoveries in various fields.
科学研究应用
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYFSGHIBZPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)
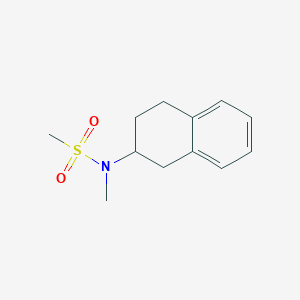
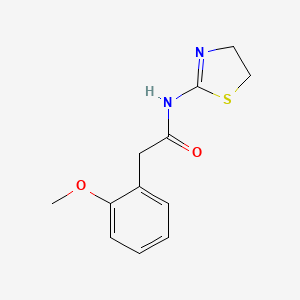

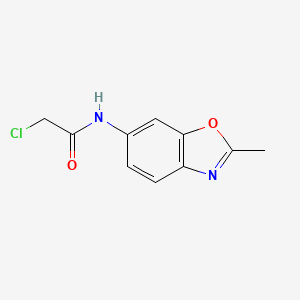
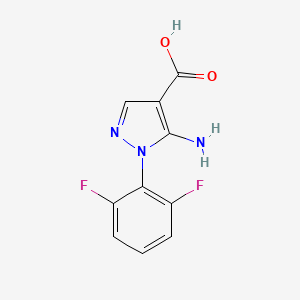
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
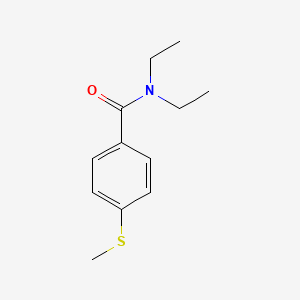

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
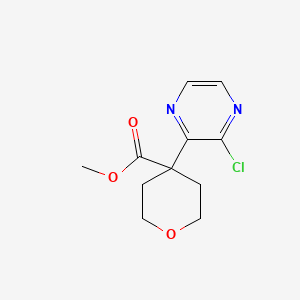
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
